

## Part 1: Molecular Architecture & Physicochemical Properties[2]

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### Compound of Interest

*Compound Name:* Carbobenzylloxymethionyltyrosine  
methyl ester

*CAS No.:* 101035-14-7

*Cat. No.:* B11939790

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To understand stability, one must first understand the structural vulnerabilities.[1] Cbz-Met-Tyr-OMe is a hydrophobic dipeptide ester containing three distinct chemically reactive zones.

| Component        | Functionality                | Stability Risk  |
|------------------|------------------------------|---|
| N-Terminus (Cbz) | Benzyloxycarbonyl protection | High Stability. Resistant to mild acid/base.[1][2][3] Prone to hydrogenolysis ( /Pd) or strong acids (HBr).[2][3] Imparts significant hydrophobicity, driving aggregation.[1] |
| Residue 1 (Met)  | Methionine (Thioether)       | High Risk (Oxidation). The sulfur atom is highly nucleophilic and prone to oxidation by atmospheric or peroxides to form Methionine Sulfoxide (Met(O)). [2][3]                |
| Residue 2 (Tyr)  | Tyrosine (Phenol)            | Moderate Risk. The phenolic hydroxyl can undergo radical oxidation at high pH, but is generally stable under standard storage.[2][3]  |
| C-Terminus (OMe) | Methyl Ester                 | High Risk (Hydrolysis). Thermodynamically unstable in aqueous solution relative to the free acid (Cbz-Met-Tyr-OH).[1][2][3]   |

## Physicochemical Constants (Experimental &amp; Predicted):

- Molecular Weight: 458.53 g/mol [1][2]
- LogP (Octanol/Water): ~2.5 – 3.0 (Highly Lipophilic due to Cbz/OMe capping)[2][3]

- Solubility: Soluble in DMSO, MeOH, DMF.[1][3] Poorly soluble in water (< 0.5 mg/mL without co-solvent).[2][3]
- pKa (Tyr-OH): ~10.1 (Relevance: Avoid pH > 9.5 to prevent phenolate formation and oxidative coupling).[1][2][3]

## Part 2: Thermodynamic Stability Landscape

The stability of Cbz-Met-Tyr-OMe is defined by the competition between Hydrolysis (Thermodynamic control) and Oxidation (Kinetic control).[1][2][3]

### Hydrolytic Stability (The Ester Bond)

In aqueous media, the methyl ester is thermodynamically unstable. The equilibrium constant ( ) for the hydrolysis reaction heavily favors the free acid products. [1][2][3]

- Thermodynamics: The Gibbs Free Energy change ( ) for peptide ester hydrolysis is typically -3 to -5 kcal/mol.[1][2][3] This means that at equilibrium in water, >99% of the compound will exist as the hydrolyzed acid form.
- Kinetics: While thermodynamically favored, the rate of spontaneous hydrolysis at neutral pH (pH 6-7) is slow ( range).[1][2][3] However, in the presence of esterases (like chymotrypsin) or at pH > 8.5 (saponification), the half-life drops to minutes.[1][3]

### Oxidative Stability (The Methionine Sulfur)

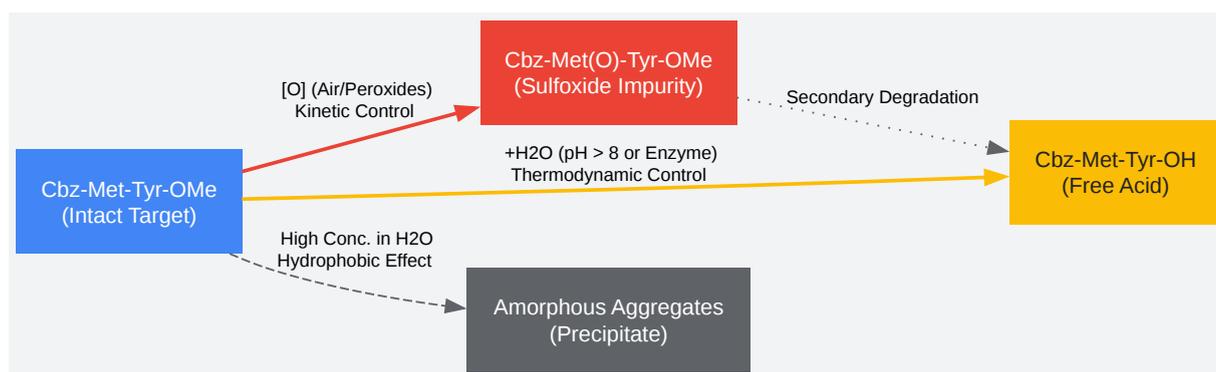
Unlike hydrolysis, which is pH-driven, oxidation is driven by the presence of Reactive Oxygen Species (ROS) or simple atmospheric exposure over time.[1][3]

- Mechanism: The Met sulfur acts as a nucleophile, attacking oxygen to form the Sulfoxide (R-S(=O)-R').[2][3] This is often reversible in vivo but requires harsh reduction chemistry (e.g., /DMS) to reverse in vitro.[2][3]

- Impact: Oxidation increases polarity (lower retention time on RP-HPLC) and disrupts enzyme recognition sites.[1][2][3]

## Part 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to troubleshoot impurity profiles in HPLC.



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Figure 1: Degradation pathways for Cbz-Met-Tyr-OMe.[1][2][3] Red path indicates oxidative stress; Yellow path indicates hydrolytic instability.[1][2]

## Part 4: Experimental Methodologies

To validate the stability of your specific lot or reaction mixture, use these self-validating protocols.

### Protocol A: Stability-Indicating RP-HPLC Method

Rationale: Standard C18 gradients may co-elute the Met and Met(O) species.[3] This method utilizes a shallow gradient and low pH to resolve the polar sulfoxide from the parent peak.

- Column: C18 (e.g., Zorbax Eclipse Plus),

,  
.[2][3]

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization).[2][3]
- Mobile Phase B: 0.1% TFA in Acetonitrile (Solubilizes the Cbz group).
- Gradient:
  - 0-2 min: 20% B (Isocratic hold)[1][2][3]
  - 2-20 min: 20%  
80% B (Linear gradient)[1][2][3]
  - 20-25 min: 80% B (Wash)[1][2][3]
- Detection: UV at 280 nm (Specific for Tyrosine/Cbz; ignores non-aromatic impurities) and 214 nm (Peptide bond).[2][3]
- Validation Criteria:
  - Met(O) Shift: The oxidized species (Cbz-Met(O)-Tyr-OMe) will elute earlier than the parent peak (typically  
) due to increased polarity of the S=O bond.[1][2][3]
  - Hydrolysis Shift: The free acid (Cbz-Met-Tyr-OH) will also elute earlier than the ester but usually later than the sulfoxide depending on pH.[1][2][3]

## Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Rationale: Determining the saturation limit is crucial for enzymatic synthesis yields.

- Preparation: Add excess solid Cbz-Met-Tyr-OMe to 2 mL of phosphate buffer (pH 7.0).

- Equilibration: Shake at 25°C for 24 hours. Critical: Purge headspace with Argon to prevent oxidation during shaking.
- Separation: Centrifuge at 15,000 x g for 10 mins.
- Quantification: Dilute supernatant 1:10 in MeOH and analyze via Protocol A.

## Part 5: Implications for Biocatalytic Synthesis

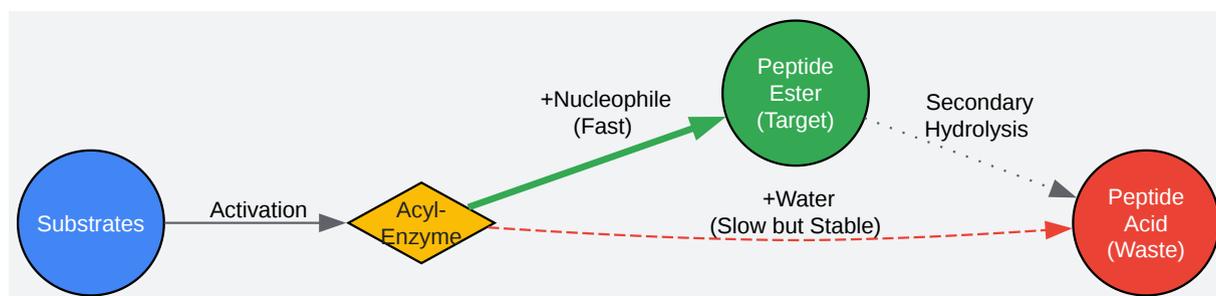
Cbz-Met-Tyr-OMe is frequently synthesized via Kinetically Controlled Synthesis using chymotrypsin.<sup>[1][2][3]</sup> In this process, an activated ester (e.g., Cbz-Met-OEt) reacts with Tyr-OMe.<sup>[1][2][3]</sup>

The Thermodynamic Trap: The enzyme catalyzes both the formation of the peptide bond and the hydrolysis of the ester.

- Synthesis Rate ( ):  
): Formation of Cbz-Met-Tyr-OMe.<sup>[1][2][3]</sup>
- Hydrolysis Rate ( ):  
): Breakdown to Cbz-Met-Tyr-OH.<sup>[1][2][3]</sup>

To maximize yield, you must operate in a Kinetic Trap:

- High Nucleophile Concentration: Use excess Tyr-OMe to outcompete water.<sup>[1][2][3]</sup>
- Organic Co-solvent: Use 50-60% DMSO or DMF.<sup>[1][2][3]</sup> This suppresses water activity ( ), lowering the hydrolysis rate ( ) while keeping the hydrophobic substrate soluble.<sup>[3]</sup>
- Time Management: Stop the reaction before thermodynamic equilibrium is reached. At equilibrium, the yield will approach 0% (total hydrolysis).<sup>[3]</sup>



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Figure 2: Kinetic vs. Thermodynamic control in enzymatic synthesis. The green path represents the desired kinetic product; the red path represents the thermodynamic sink.

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## Sources

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